molecular formula C10H16ClN B1253448 2,6-Diethylaniline hydrochloride CAS No. 71477-82-2

2,6-Diethylaniline hydrochloride

Cat. No.: B1253448
CAS No.: 71477-82-2
M. Wt: 185.69 g/mol
InChI Key: XCFIHFFLRASFMY-UHFFFAOYSA-N
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Description

2,6-Diethylaniline hydrochloride is an organic compound with the molecular formula C10H15N·HCl. It is a derivative of aniline, where two ethyl groups are substituted at the 2 and 6 positions of the benzene ring. This compound is commonly used in organic synthesis and serves as an intermediate in the production of various chemicals, including dyes, pharmaceuticals, and agrochemicals.

Scientific Research Applications

2,6-Diethylaniline hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: The compound is used in the study of enzyme interactions and as a building block for biologically active molecules.

    Medicine: It serves as a precursor in the synthesis of pharmaceuticals, including anesthetics and anti-inflammatory drugs.

    Industry: The compound is used in the production of agrochemicals, such as herbicides and insecticides.

Safety and Hazards

2,6-Diethylaniline is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as having flammable liquids, acute oral toxicity, acute dermal toxicity, skin corrosion/irritation, serious eye damage/eye irritation, carcinogenicity, and specific target organ toxicity (single exposure). The target organs affected are the respiratory system .

Future Directions

While specific future directions for 2,6-Diethylaniline hydrochloride are not mentioned, it is noted that 2,6-diethylaniline will exist partially in the protonated form in moist soils and the protonated form of 2,6-diethylaniline is expected to bind strongly to soil surfaces . This suggests potential environmental implications that could be explored in future research.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,6-Diethylaniline hydrochloride can be synthesized through the alkylation of aniline with ethylene in the presence of a catalyst. The reaction typically involves the following steps:

    Alkylation: Aniline is reacted with ethylene in the presence of a catalyst such as aluminum chloride or triethylaluminum. The reaction is carried out under controlled temperature and pressure conditions to ensure selective alkylation at the 2 and 6 positions.

    Hydrolysis: The resulting 2,6-diethylaniline is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar process but on a larger scale. The use of continuous reactors and efficient separation techniques ensures high yield and purity of the final product. The catalyst recovery and recycling are also optimized to reduce waste and improve cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2,6-Diethylaniline hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones or nitro derivatives.

    Reduction: The compound can be reduced to form amines or other reduced products.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and nitric acid. The reactions are typically carried out under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like bromine, chlorine, or nitrating agents are used for electrophilic substitution reactions.

Major Products Formed

    Oxidation: Quinones, nitro derivatives.

    Reduction: Amines, reduced aromatic compounds.

    Substitution: Halogenated derivatives, nitro compounds.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethylaniline: Similar structure but with methyl groups instead of ethyl groups.

    2,6-Diethylphenol: Similar structure but with a hydroxyl group instead of an amino group.

    2,6-Diethylbenzoquinone: An oxidized form of 2,6-diethylaniline.

Uniqueness

2,6-Diethylaniline hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of ethyl groups at the 2 and 6 positions enhances its reactivity and selectivity in various chemical reactions, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

2,6-diethylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N.ClH/c1-3-8-6-5-7-9(4-2)10(8)11;/h5-7H,3-4,11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCFIHFFLRASFMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90887903
Record name Benzenamine, 2,6-diethyl-, hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90887903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71477-82-2
Record name Benzenamine, 2,6-diethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71477-82-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenamine, 2,6-diethyl-, hydrochloride (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzenamine, 2,6-diethyl-, hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90887903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

0.337 g (1.8 mmol) of 2,6-diethylaniline was suspended in 20 mL of ethanol and then, 0.77 mL (9.33 mmol) of concentrated hydrochloric acid was added to the obtained suspension. After stirring for 1 hour, the color of the suspension was changed from yellow to white. The suspension was filtered off and washed with diethyl ether to obtain 0.29 g of 2,6-diethylaniline hydrochloride. The obtained compound was dissolved in 100 mL of anhydrous ethanol in a flask at 70° C., and a solution of 0.485 g (0.785 mmol) of compound (20) obtained in Example 20 in 50 mL of anhydrous ethanol was added to the flask. The resultant yellow solution was stirred at 70° C. for 3 days to obtain yellow precipitates. The reaction mixture was cooled to room temperature and 30 mL of a saturated aqueous solution of sodium bicarbonate was added, and then after stirring for 2 minutes, 150 mL of toluene was added to the resultant product. The toluene layer collected by layer separation was dried over anhydrous magnesium sulfate and distilled under reduced pressure to obtain a yellow residue. The residue was purified by silica gel column chromatography using toluene as an elution solution to obtain 1,2-phenylenebis-4-(N-((o-(2,6-diethylphenyl)iminomethyl)phenyl)-2,6-diethylaniline) (compound (21)) (0.606 g).
Quantity
0.337 g
Type
reactant
Reaction Step One
Quantity
0.77 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 2,6-Diethylaniline hydrochloride in the synthesis of 4,4'-methylene-bis-(3-chloro-2,6-diethylaniline)?

A1: this compound serves as a crucial starting material in the synthesis. It first reacts with formalin in a condensation reaction to form 4,4'-methylene-bis-(2,6-diethylaniline). This intermediate product then undergoes chlorination to yield the final product, 4,4'-methylene-bis-(3-chloro-2,6-diethylaniline). []

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